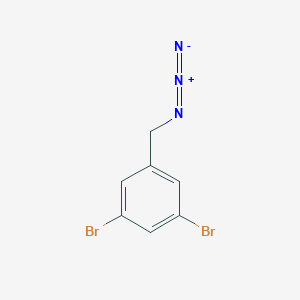

1-(Azidomethyl)-3,5-dibromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

823189-04-4 |

|---|---|

Molecular Formula |

C7H5Br2N3 |

Molecular Weight |

290.94 g/mol |

IUPAC Name |

1-(azidomethyl)-3,5-dibromobenzene |

InChI |

InChI=1S/C7H5Br2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2 |

InChI Key |

XAQDINRXBMSLDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CN=[N+]=[N-] |

Origin of Product |

United States |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the azidomethyl group (δ ~4.3–4.5 ppm for CH₂N₃ in ¹H NMR; δ ~49–55 ppm in ¹³C NMR) and bromine-substituted aromatic protons (split into distinct doublets due to meta-dibromo symmetry) .

- FT-IR : Confirm the azide stretch at ~2100–2150 cm⁻¹.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₇H₆Br₂N₃, [M+H]⁺ at m/z 315.88).

- Elemental Analysis : Validate Br and N content (±0.3% deviation).

What safety protocols are critical when handling this compound, considering its azide and bromine functionalities?

Q. Basic

- Azide Hazard : Avoid shock, friction, or heat; azides can decompose explosively. Conduct reactions in fume hoods with blast shields.

- Bromine Toxicity : Use nitrile gloves and eye protection to prevent skin/eye contact.

- Storage : Keep in a cool, dry place (<25°C) away from metals or oxidizing agents.

- Waste Disposal : Quench azides with sodium nitrite or ceric ammonium nitrate before disposal .

How does the presence of bromine substituents influence cross-coupling reactions involving this compound?

Advanced

The bromine atoms at the 3- and 5-positions enable sequential Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups. For example:

First Coupling : Replace one Br with a boronic acid (e.g., phenylboronic acid) using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C.

Second Coupling : Modify the remaining Br with a different boronic acid under similar conditions.

The electron-withdrawing azidomethyl group slightly deactivates the ring, requiring longer reaction times (12–24 hours) .

What methodologies are effective for utilizing the azide group in this compound for click chemistry applications?

Advanced

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

- Conditions : Use CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in THF/H₂O (1:1) with terminal alkynes (e.g., propargyl alcohol) at 25°C for 2 hours.

- Yield : >90% with minimal side products.

- Applications : Conjugation to biomolecules (e.g., peptides) or polymers for drug delivery systems .

How can competing reactivity between the azide and bromine groups be managed in functionalization reactions?

Q. Advanced

- Selective Bromine Substitution : Use Pd-catalyzed cross-coupling under mild conditions (e.g., 40°C) to avoid azide decomposition.

- Azide Stability : Replace polar solvents (DMF) with toluene to prevent NaN₃-induced side reactions.

- Sequential Functionalization : Perform cross-coupling first, followed by azide-alkyne cycloaddition to prevent catalyst poisoning .

How should researchers address discrepancies in reported reaction conditions or yields for transformations of this compound?

Q. Advanced

- Solvent Effects : DMF may accelerate azide decomposition vs. acetone, which stabilizes intermediates. Compare yields in DMF (80%) vs. acetonitrile (70%) for substitution reactions .

- Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(PPh₃)₄ for coupling efficiency. Lower Pd loading (0.5 mol%) can reduce costs without sacrificing yield .

- Temperature Optimization : For azide reactions, maintain temperatures <80°C to avoid exothermic decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.